molecular formula C20H23NO4 B2662058 [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794780-97-4

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2662058
CAS No.: 1794780-97-4
M. Wt: 341.407
InChI Key: GRSDLSXHBYFHLG-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which combines an ethylphenyl carbamoyl group with an ethoxyphenyl acetate moiety. It is used in various fields, including pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of new materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.

Preparation Methods

The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-ethylphenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:

  • [(4-Methylphenyl)carbamoyl]methyl 2-(4-methoxyphenyl)acetate
  • [(4-Propylphenyl)carbamoyl]methyl 2-(4-butoxyphenyl)acetate

These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of ethyl and ethoxy groups in this compound imparts distinct properties, making it valuable for specific applications.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-15-5-9-17(10-6-15)21-19(22)14-25-20(23)13-16-7-11-18(12-8-16)24-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSDLSXHBYFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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